2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 698600: is a potent inhibitor of p300/CBP-associated factor, with an IC50 value of 6.51 micromolar. It exhibits significant antiproliferative activity against cancer cells, making it a valuable compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 698600 involves the preparation of pyridoisothiazolones. The detailed synthetic route and reaction conditions are typically proprietary information held by research institutions or companies. general methods for synthesizing pyridoisothiazolones include the use of various reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production methods for NSC 698600 are not widely documented, as the compound is primarily used for research purposes. The production process would likely involve scaling up the laboratory synthesis methods while ensuring purity and consistency .
Chemical Reactions Analysis
Types of Reactions: NSC 698600 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: NSC 698600 is used as a tool compound to study the inhibition of p300/CBP-associated factor, providing insights into epigenetic regulation and histone acetylation .
Biology: In biological research, NSC 698600 is utilized to investigate its antiproliferative effects on cancer cell lines, such as SK-N-SH and HCT116 cells .
Medicine: The compound’s potential as an anticancer agent is explored in preclinical studies, aiming to develop new therapeutic strategies for cancer treatment .
Industry: While primarily a research compound, NSC 698600’s role in understanding cancer biology and epigenetics can indirectly influence the development of new drugs and therapies .
Mechanism of Action
NSC 698600 exerts its effects by inhibiting p300/CBP-associated factor, a histone acetyltransferase involved in the regulation of gene expression. By inhibiting this factor, NSC 698600 disrupts the acetylation of histones, leading to altered chromatin structure and gene expression. This mechanism is particularly relevant in cancer cells, where dysregulated gene expression contributes to uncontrolled cell proliferation .
Comparison with Similar Compounds
- Perphenazine-dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant
- Doxepin-hydrochloride
- A-317920
- Alcaftadine
- ST-1006
- Chlorphenoxamine
- Mizolastine
- Clemastine-fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate
- Roxatidine
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-hydrochloride .
Uniqueness: NSC 698600 is unique due to its specific inhibition of p300/CBP-associated factor, which plays a crucial role in epigenetic regulation. This specificity makes it a valuable tool in studying the molecular mechanisms underlying cancer and other diseases .
Properties
Molecular Formula |
C14H12N2O2S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C14H12N2O2S/c1-9-7-12-13(15-8-9)19-16(14(12)17)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3 |
InChI Key |
JWDLSSYXAGGQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.